molecular formula C6H12OS B033688 4-Mercapto-4-methyl-2-pentanone CAS No. 19872-52-7

4-Mercapto-4-methyl-2-pentanone

Cat. No. B033688
CAS RN: 19872-52-7
M. Wt: 132.23 g/mol
InChI Key: QRNZMFDCKKEPSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

4MMP can be produced through microbial enzymatic activities. Specific microbes, including yeasts and bacteria with β-lyase activities, can convert precursors such as cysteine-conjugated 4MMP into 4MMP. This enzymatic process has been demonstrated to effectively produce 4MMP from its thiol precursor, highlighting the role of microbial enzymes in the biosynthesis of this aroma compound (Li et al., 2021).

Molecular Structure Analysis

The molecular structure of 4MMP and related compounds has been characterized through various analytical techniques. In a study focused on a related compound, 5-hydroxy-3-mercapto-2-pentanone, its identification and characterization were achieved by MS and NMR, underscoring the importance of these techniques in elucidating the structures of sulfur-containing aroma compounds (Cerny & Guntz-Dubini, 2008).

Chemical Reactions and Properties

4MMP's formation can occur through various chemical reactions, including the Maillard reaction and enzymatic conversions. Its chemical properties, such as reactivity and interaction with other compounds, play a crucial role in its contribution to aroma profiles in food and beverages. The conversion of thiol precursors into 4MMP using microbial cell extracts demonstrates the chemical reactions involved in producing this compound from its precursors (Li et al., 2021).

Physical Properties Analysis

The physical properties of 4MMP, such as volatility and sensory thresholds, are central to its role as a potent aroma compound. Its presence at trace levels can significantly impact the aroma profile of products like wine and tea, highlighting the importance of analytical methods for its accurate quantification and characterization (Dagan et al., 2014).

Chemical Properties Analysis

4MMP's chemical properties, including its reactivity and interactions with other aroma compounds, are crucial for understanding its contribution to flavor profiles. Its formation from precursors through enzymatic reactions and its behavior during processing and storage are important areas of study to harness its aroma-contributing potential effectively (Li et al., 2021).

Scientific Research Applications

Flavor Enhancement in Food and Beverages

4-Mercapto-4-methyl-2-pentanone plays a significant role in the flavor profile of various food and beverages. For instance, it is a key odorant in Japanese green tea (sen-cha), with its concentration dependent on roasting conditions, suggesting a close relationship with the quality of sen-cha (Kumazawa, Kubota, & Masuda, 2005). Similarly, in the wine industry, this compound, along with other polyfunctional mercaptans, contributes strongly to the varietal aroma of wines, with its concentration linked to grape variety (Alegre, Culleré, Ferreira, & Hernández-Orte, 2017).

Role in Food Processing and Quality

The influence of manufacturing processes on the concentration of 4-Mercapto-4-methyl-2-pentanone is notable. For example, studies on Japanese green tea have shown that different steaming conditions during production can significantly affect the amount of this compound, impacting the total flavor intensity of the tea (Kumazawa, Baba, & Nishimura, 2010).

Involvement in Aroma Formation

4-Mercapto-4-methyl-2-pentanone is involved in the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned foods their distinctive flavor. Studies have identified it as a key compound formed in this reaction, contributing to the complex aroma profiles of various cooked foods (Cerny & Guntz-Dubini, 2008).

Impact on Wine Aroma

This compound is crucial in determining the aroma profile of different wines. Its presence and concentration in wine can vary significantly depending on the grape variety and fermentation process, contributing to the unique aromatic characteristics of each wine (Mateo-Vivaracho, Cacho, & Ferreira, 2009).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, acute inhalation toxicity - vapors, serious eye damage/eye irritation, carcinogenicity, and specific target organ toxicity (single exposure) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, washing face, hands and any exposed skin thoroughly after handling, wearing eye/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

The 4-Mercapto-4-Methyl-2-Pentanone Market size is projected to reach approximately USD XX.X billion by 2031, up from USD XX .

properties

IUPAC Name

4-methyl-4-sulfanylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-5(7)4-6(2,3)8/h8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNZMFDCKKEPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Record name 4-Mercapto-4-methyl-2-pentanone
Source Wikipedia
URL https://en.wikipedia.org/wiki/4-Mercapto-4-methyl-2-pentanone
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051839
Record name 4-Mercapto-4-methylpentan-2-one
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Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid; roasted meaty aroma
Record name 4-Mercapto-4-methyl-2-pentanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1302/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in water; Insoluble in fat, partially soluble (in ethanol)
Record name 4-Mercapto-4-methyl-2-pentanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1302/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.032-1.037
Record name 4-Mercapto-4-methyl-2-pentanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1302/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-Mercapto-4-methyl-2-pentanone

CAS RN

19872-52-7
Record name 4-Mercapto-4-methyl-2-pentanone
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Record name 4-Mercapto-4-methyl-2-pentanone
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Record name 2-Pentanone, 4-mercapto-4-methyl-
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Record name 4-Mercapto-4-methylpentan-2-one
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Record name 4-mercapto-4-methylpentan-2-one
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.427
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Record name 4-MERCAPTO-4-METHYL-2-PENTANONE
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Record name 4-Mercapto-4-methyl-2-pentanone
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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